![molecular formula C22H18N2O2 B2462484 1-[(3-Methylphenyl)methyl]-4-Naphthalen-1-ylpyrazin-2,3-dion CAS No. 898438-08-9](/img/structure/B2462484.png)
1-[(3-Methylphenyl)methyl]-4-Naphthalen-1-ylpyrazin-2,3-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione is an organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a pyrazine ring substituted with a naphthyl group and a 3-methylphenylmethyl group
Wissenschaftliche Forschungsanwendungen
1-[(3-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme kinetics and binding interactions.
Vorbereitungsmethoden
The synthesis of 1-[(3-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazine ring: This can be achieved through the condensation of appropriate diamines with diketones under acidic conditions.
Substitution reactions:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[(3-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
The major products formed from these reactions depend on the specific conditions and reagents used but generally include oxidized, reduced, or substituted derivatives of the original compound.
Wirkmechanismus
The mechanism by which 1-[(3-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The pathways involved may include signal transduction cascades, where the compound acts as an agonist or antagonist, influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
1-[(3-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione can be compared with other pyrazine derivatives such as:
1-[(3-Methylphenyl)methyl]-4-phenylpyrazine-2,3-dione: Similar structure but with a phenyl group instead of a naphthyl group.
1-[(3-Methylphenyl)methyl]-4-pyridylpyrazine-2,3-dione: Contains a pyridyl group, which may alter its electronic properties and biological activity.
The uniqueness of 1-[(3-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione lies in its specific substitution pattern, which imparts distinct electronic and steric characteristics, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-16-6-4-7-17(14-16)15-23-12-13-24(22(26)21(23)25)20-11-5-9-18-8-2-3-10-19(18)20/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBASNWSABQDWRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CN(C(=O)C2=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

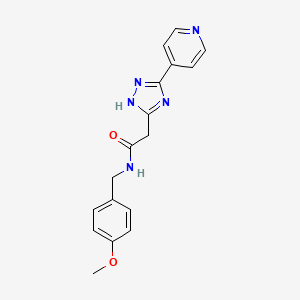
![4-Cyclopropyl-6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2462403.png)
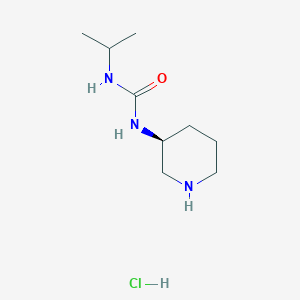
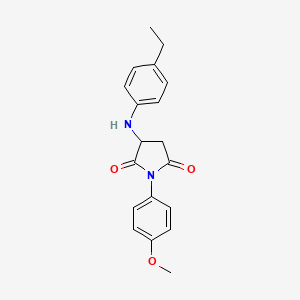
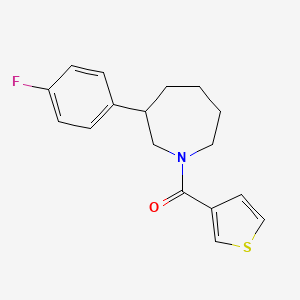
![N-(3-methoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2462408.png)
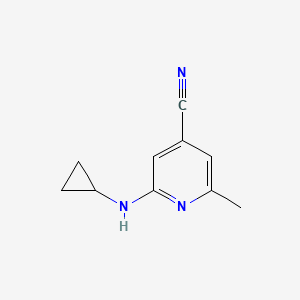
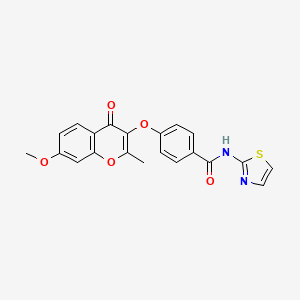
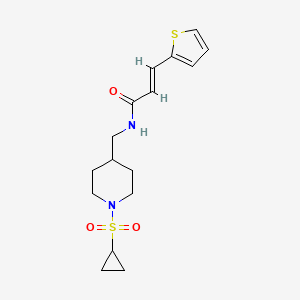
![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B2462420.png)
![3-(4-ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2462421.png)

![2-(Iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane](/img/structure/B2462424.png)
